

Application Notes and Protocols: Catalytic Activity of Zinc 5-Nitroisophthalate in Organic Reactions

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Compound of Interest

Compound Name: Zinc 5-nitroisophthalate

Cat. No.: B3393927

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential catalytic applications of **Zinc 5-nitroisophthalate**, a metal-organic framework (MOF), in several key organic reactions. While direct literature on the catalytic activity of this specific MOF is emerging, the protocols and data presented herein are based on established methodologies for analogous zinc-based MOFs and serve as a guide for investigating its catalytic potential.

Synthesis of Zinc 5-Nitroisophthalate MOF

The synthesis of **Zinc 5-nitroisophthalate** as a metal-organic framework can be achieved through a solvothermal method. This process involves the reaction of a zinc salt with 5-nitroisophthalic acid in a suitable solvent under elevated temperature and pressure.

Experimental Protocol: Solvothermal Synthesis

Materials:

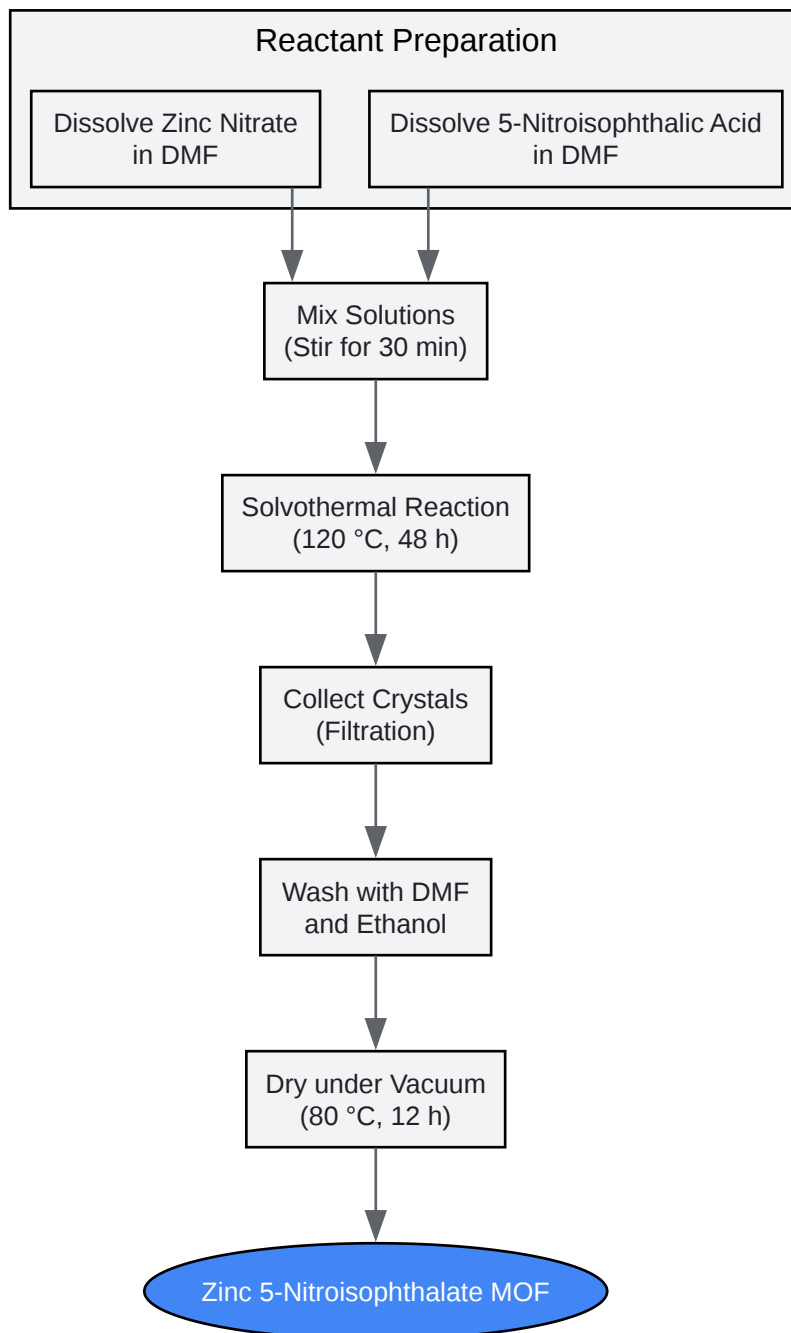
- Zinc nitrate hexahydrate ($\text{Zn}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- 5-Nitroisophthalic acid (H_2nip)
- N,N-Dimethylformamide (DMF)

- Ethanol
- Teflon-lined autoclave

Procedure:

- In a glass beaker, dissolve 1.5 mmol of zinc nitrate hexahydrate in 30 mL of DMF.
- In a separate beaker, dissolve 1.0 mmol of 5-nitroisophthalic acid in 30 mL of DMF.
- Add the 5-nitroisophthalic acid solution to the zinc nitrate solution dropwise while stirring continuously.
- Stir the resulting mixture for 30 minutes at room temperature.
- Transfer the mixture to a 100 mL Teflon-lined autoclave.
- Seal the autoclave and heat it in an oven at 120 °C for 48 hours.
- After cooling to room temperature, the crystalline product is collected by filtration.
- Wash the collected solid with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL).
- Dry the product under vacuum at 80 °C for 12 hours.

Synthesis Workflow for Zinc 5-Nitroisophthalate MOF

[Click to download full resolution via product page](#)Synthesis Workflow for **Zinc 5-Nitroisophthalate** MOF**Application in Knoevenagel Condensation**

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound. Zinc-based MOFs have demonstrated excellent catalytic activity in this reaction due to the presence of Lewis acidic zinc sites.

Data Presentation: Knoevenagel Condensation with Zinc-Based MOFs

The following table summarizes representative results for the Knoevenagel condensation of benzaldehyde with malononitrile using different zinc-based MOF catalysts, providing a benchmark for the potential performance of **Zinc 5-nitroisophthalate**.

Catalyst	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Zn-MOF-74	Ethanol	60	2	98	[1]
ZIF-8	Ethanol	25	1	95	[2]
Zn-BTC MOF	Methanol	60	1	96	[3]

Experimental Protocol: Knoevenagel Condensation

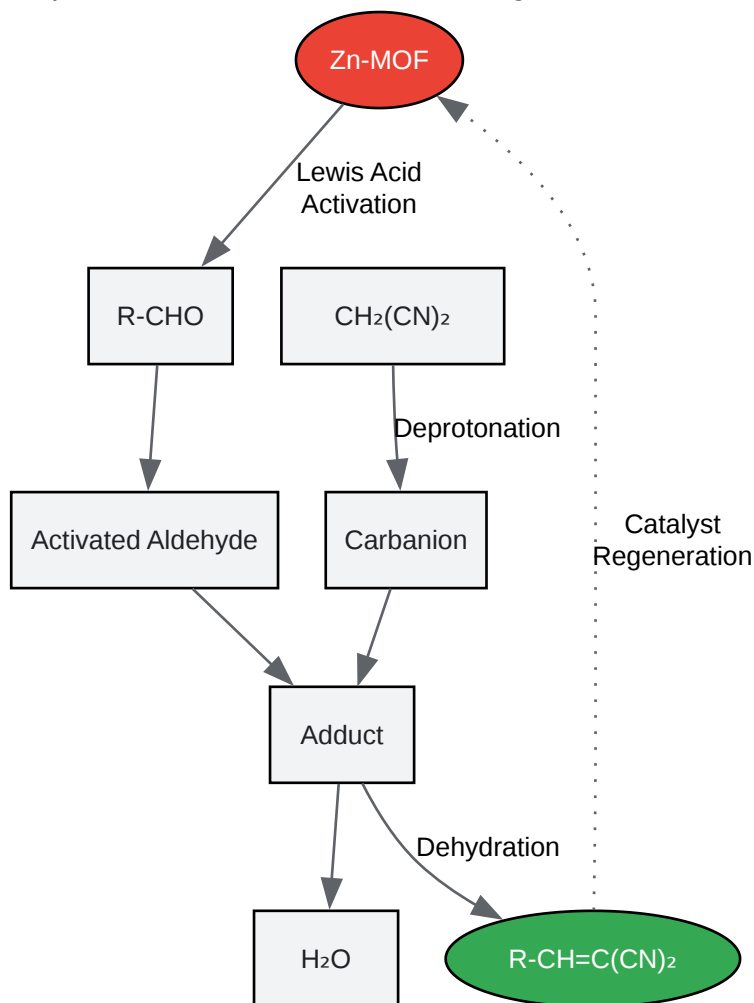
Materials:

- Aromatic aldehyde (e.g., benzaldehyde)
- Active methylene compound (e.g., malononitrile)
- **Zinc 5-nitroisophthalate** MOF catalyst
- Ethanol
- Round-bottom flask with reflux condenser
- Magnetic stirrer and hotplate

Procedure:

- To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), the active methylene compound (1.2 mmol), and 50 mg of the **Zinc 5-nitroisophthalate** MOF catalyst.
- Add 10 mL of ethanol to the flask.
- The mixture is stirred and heated to reflux (approximately 78 °C) for the desired time.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.
- Evaporate the solvent from the filtrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

Proposed Mechanism for Knoevenagel Condensation

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Proposed Mechanism for Knoevenagel Condensation

Application in Cyanosilylation of Aldehydes

The cyanosilylation of aldehydes with trimethylsilyl cyanide (TMSCN) is an important method for the synthesis of cyanohydrins, which are versatile intermediates in organic synthesis. Zinc-based MOFs can effectively catalyze this reaction.

Data Presentation: Cyanosilylation with Zinc-Based MOFs

The following table presents data for the cyanosilylation of benzaldehyde with TMSCN catalyzed by a zinc-based MOF, indicating the potential efficacy of **Zinc 5-nitroisophthalate** in this transformation.

Catalyst	Substrate	Temperature (°C)	Time (min)	Conversion (%)	Reference
MOF-74	Benzaldehyde	60	30	>99	[4]
MOF-74	4-Methoxybenzaldehyde	60	30	>99	[4]
MOF-74	4-Fluorobenzaldehyde	60	30	95	[4]

Experimental Protocol: Cyanosilylation of Aldehydes

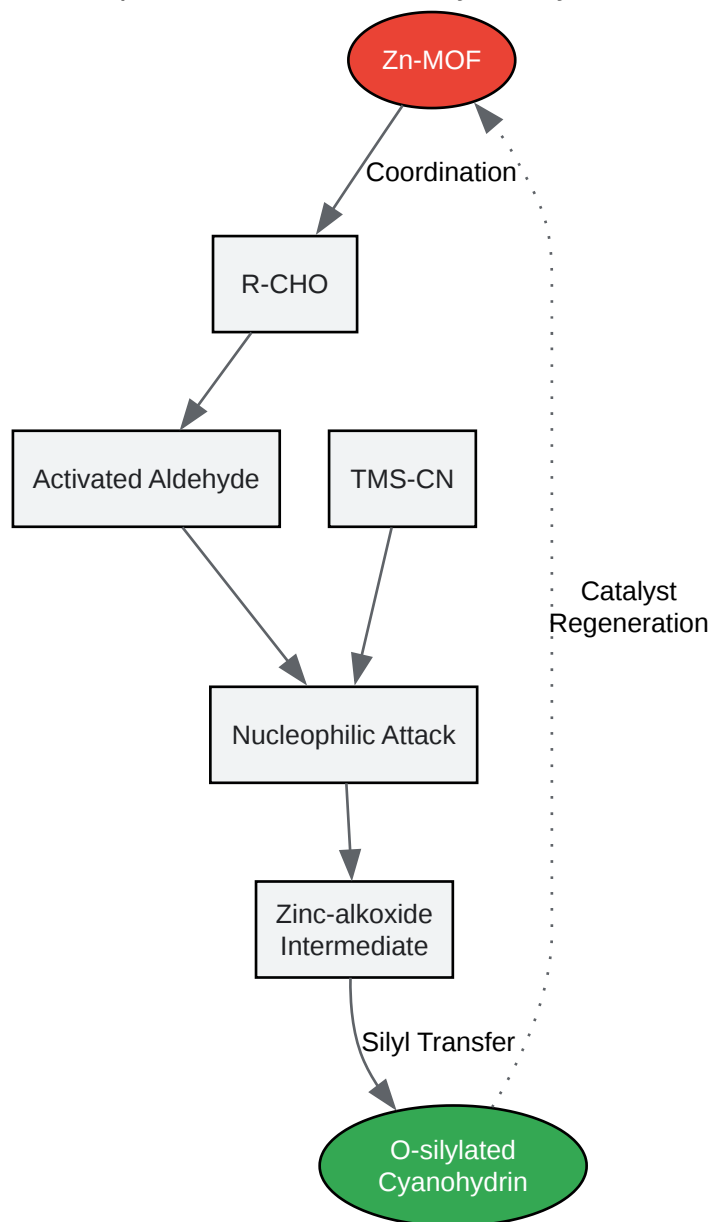
Materials:

- Aldehyde (e.g., benzaldehyde)
- Trimethylsilyl cyanide (TMSCN)
- Zinc 5-nitroisophthalate** MOF catalyst
- Reaction vial

Procedure:

- In a 4 mL vial, combine the aldehyde (1 mmol), trimethylsilyl cyanide (1.5 mmol), and 10 mg of the **Zinc 5-nitroisophthalate** MOF catalyst.
- Seal the vial and stir the mixture at 60 °C for the specified duration.
- Monitor the reaction by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
- After the reaction is complete, the catalyst can be separated by centrifugation.
- The supernatant containing the product can be further purified if necessary.

Proposed Mechanism for Cyanosilylation

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Proposed Mechanism for Cyanosilylation

Application in Henry (Nitroaldol) Reaction

The Henry reaction is a classic carbon-carbon bond formation reaction between a nitroalkane and a carbonyl compound, catalyzed by a base. Zinc-based MOFs, such as zinc amidoisophthalates, have been shown to be effective catalysts for this transformation.^[5]

Data Presentation: Henry Reaction with a Zinc Amidoisophthalate MOF

The following data for the Henry reaction between 4-nitrobenzaldehyde and nitroethane using a zinc amidoisophthalate catalyst suggests the potential of **Zinc 5-nitroisophthalate** in similar reactions.

Catalyst	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Zinc amidoisophthalate	Acetonitrile	50	24	92	[5]

Experimental Protocol: Henry Reaction

Materials:

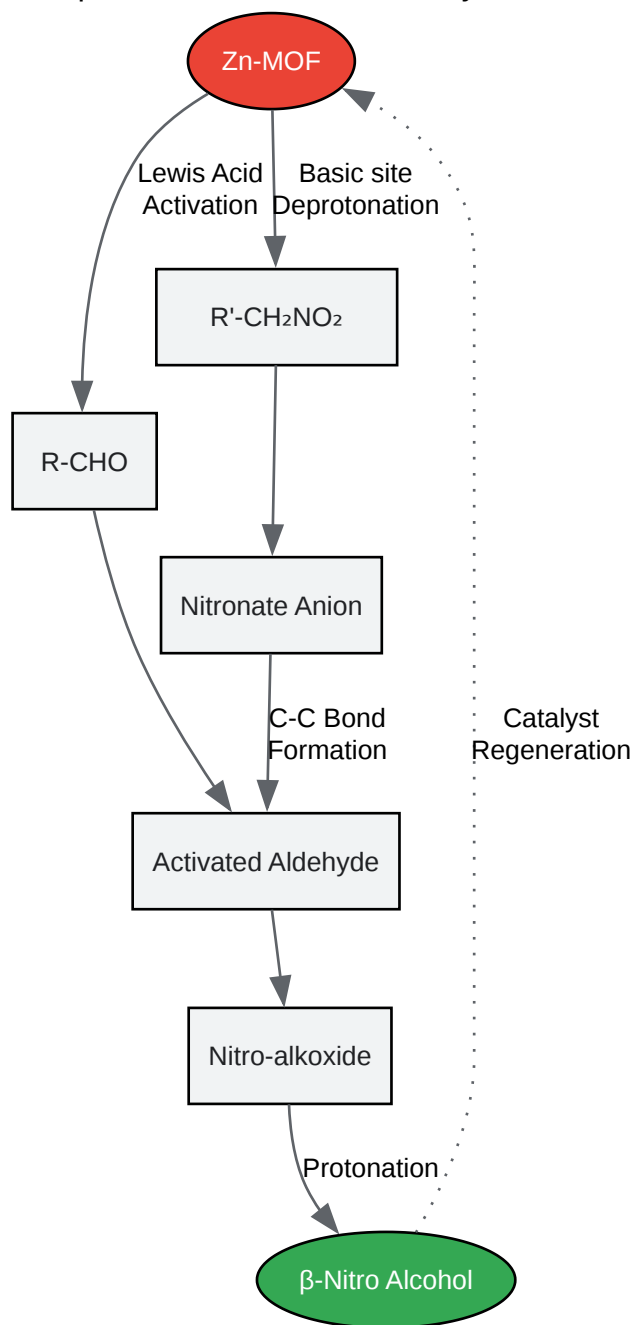
- Aldehyde (e.g., 4-nitrobenzaldehyde)
- Nitroalkane (e.g., nitroethane)
- Zinc 5-nitroisophthalate** MOF catalyst
- Acetonitrile
- Reaction vial

Procedure:

- In a reaction vial, suspend 20 mg of the **Zinc 5-nitroisophthalate** MOF catalyst in 5 mL of acetonitrile.
- Add the aldehyde (0.5 mmol) to the suspension.
- Add the nitroalkane (2.5 mmol) to the reaction mixture.
- Seal the vial and stir the mixture at 50 °C for 24 hours.

- Monitor the reaction progress by TLC.
- After completion, separate the catalyst by filtration.
- Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purify the product by column chromatography.

Proposed Mechanism for Henry Reaction



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Proposed Mechanism for Henry Reaction

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